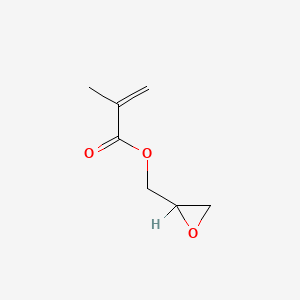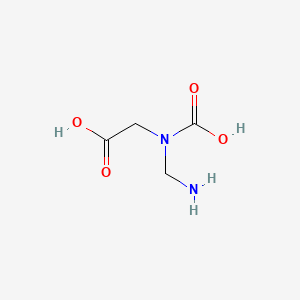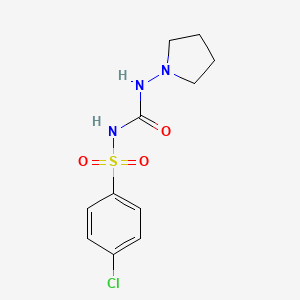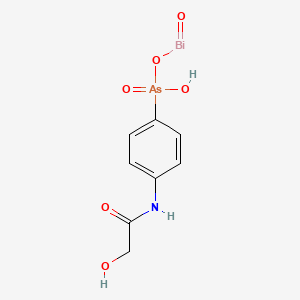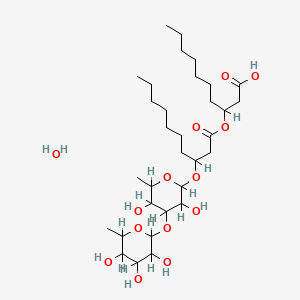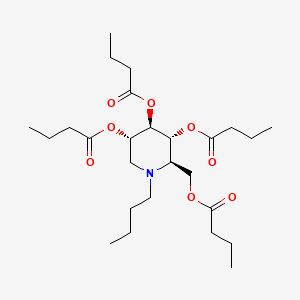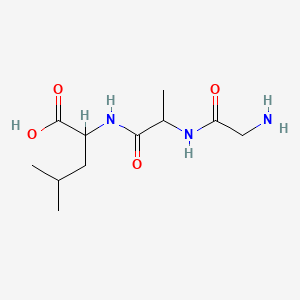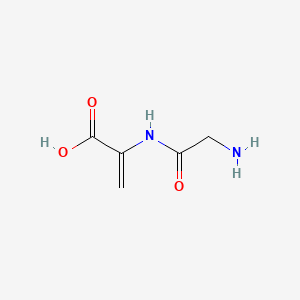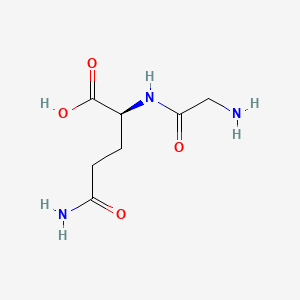
GNF-PF-3777
Übersicht
Beschreibung
8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula C15H7N3O4 and a molecular weight of 293.23 . It is a pharmaceutically active ingredient .
Synthesis Analysis
The synthesis of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione and its analogues has been reported in several studies . One approach involves a one-pot multicomponent reaction involving α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling . Another method involves the reduction of indolo[2,1-b]quinazoline-6,12-dione by various methods .Molecular Structure Analysis
The InChI code for 8-Nitroindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H .It is stable if stored as directed and should be protected from light and heat .
Wissenschaftliche Forschungsanwendungen
Krebsforschung
GNF-PF-3777: hat sich in der Krebsforschung als vielversprechend erwiesen, da es das Wachstum verschiedener Krebszelllinien hemmen kann. Es hemmt die humane rekombinante Indolamin-2,3-Dioxygenase 1 (IDO1), die an der Tumorumgehung des Immunsystems beteiligt ist . Die Verbindung wurde gegen Glioblastom-, Lungen-, Melanom-, Prostata- und Nierenzellen getestet und zeigte eine signifikante Wachstumshemmung .
Behandlung von Infektionskrankheiten
Diese Verbindung zeigt Aktivität gegen M. tuberculosis und methicillinresistente S. aureus (MRSA), die bedeutende Bedrohungen im Bereich der Infektionskrankheiten darstellen . Seine antimikrobiellen Eigenschaften machen es zu einem potenziellen Kandidaten für die Entwicklung neuer Behandlungen für diese schwer zu behandelnden Infektionen.
Antiparasitäre Aktivität
8-Nitrotryptanthrin: ist aktiv gegen T. brucei, den Parasiten, der für die Afrikanische Schlafkrankheit verantwortlich ist . Diese Aktivität legt nahe, dass es zu einer Behandlung für diese Krankheit entwickelt werden könnte, die in bestimmten Regionen Afrikas endemisch ist.
Immunologie und Entzündung
Die Verbindung ist ein potenter Inhibitor der humanen Indolamin-2, 3-Dioxygenase 2 (hIDO2), einem Enzym, das eine Rolle in der Immunregulation spielt . Durch die Hemmung von hIDO2 könnte this compound verwendet werden, um Immunantworten bei verschiedenen entzündlichen Erkrankungen zu modulieren.
Antimalariaforschung
This compound wurde als potenzieller Antimalariamittel identifiziert. Seine Struktur ähnelt anderen Indolochinazolin-Verbindungen, die sich in vitro und in vivo als wirksam bei der Behandlung von Malariaparasiten erwiesen haben .
Studien zum Zellstoffwechsel
Die Verbindung kann verwendet werden, um den reduktiven Stoffwechsel in Zellen zu detektieren, was für das Verständnis der zellulären Reaktionen auf verschiedene Stimuli und den Wirkmechanismus verschiedener Medikamente entscheidend ist .
Safety and Hazards
This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .
Wirkmechanismus
Target of Action
GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .
Mode of Action
The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of this compound for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.
Biochemical Pathways
By inhibiting hIDO2, this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of hIDO2 by this compound can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .
Eigenschaften
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

